molecular formula C27H29N3O3 B5493275 N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-9H-xanthene-9-carbohydrazide

N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-9H-xanthene-9-carbohydrazide

Katalognummer B5493275
Molekulargewicht: 443.5 g/mol
InChI-Schlüssel: AUROXGBKTGRQSO-QRQIAZFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-9H-xanthene-9-carbohydrazide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential in cancer treatment. DMXAA belongs to the class of compounds known as vascular disrupting agents (VDAs), which target the blood vessels that supply tumors with nutrients and oxygen. In

Wirkmechanismus

The mechanism of action of DMXAA involves the activation of the immune system and the induction of cytokine production. DMXAA binds to a protein called STING (stimulator of interferon genes), which triggers the production of cytokines such as interferon-alpha and tumor necrosis factor-alpha. These cytokines then activate the immune system, leading to the destruction of tumor cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as interferon-alpha and tumor necrosis factor-alpha, which are involved in the immune response. DMXAA also inhibits the production of angiogenic factors, which are responsible for the growth of new blood vessels. This leads to the disruption of the blood vessels that supply tumors with nutrients and oxygen, leading to tumor cell death.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of DMXAA is its ability to enhance the activity of chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, DMXAA has also been shown to have some limitations for lab experiments. It has been shown to be unstable in aqueous solutions, which can make it difficult to work with in the lab. Additionally, DMXAA has been shown to have a narrow therapeutic window, which means that it can be toxic at higher doses.

Zukünftige Richtungen

There are several future directions for DMXAA research. One area of focus is the development of more stable analogs of DMXAA that can be used in the lab. Another area of focus is the development of combination therapies that can enhance the efficacy of DMXAA. Additionally, there is ongoing research into the mechanisms of action of DMXAA and its potential use in the treatment of other diseases, such as viral infections.

Synthesemethoden

DMXAA can be synthesized using a multistep process that involves the condensation of 3-(diethylamino)-4-methoxybenzaldehyde with 9-hydroxyxanthene-9-carboxylic acid hydrazide in the presence of a base. The resulting product is then purified through recrystallization to obtain DMXAA in its pure form.

Wissenschaftliche Forschungsanwendungen

DMXAA has been extensively studied for its potential in cancer treatment. It has been shown to be effective in inhibiting the growth of various types of tumors, including lung, breast, and colon cancer. DMXAA works by disrupting the blood vessels that supply tumors with nutrients and oxygen, leading to tumor cell death. It has also been shown to enhance the activity of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Eigenschaften

IUPAC Name

N-[(Z)-[3-(diethylaminomethyl)-4-methoxyphenyl]methylideneamino]-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c1-4-30(5-2)18-20-16-19(14-15-23(20)32-3)17-28-29-27(31)26-21-10-6-8-12-24(21)33-25-13-9-7-11-22(25)26/h6-17,26H,4-5,18H2,1-3H3,(H,29,31)/b28-17-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUROXGBKTGRQSO-QRQIAZFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)C=NNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=C(C=CC(=C1)/C=N\NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(Z)-{3-[(diethylamino)methyl]-4-methoxyphenyl}methylidene]-9H-xanthene-9-carbohydrazide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.